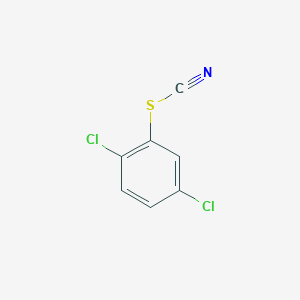
1,4-Dichloro-2-thiocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-thiocyanatobenzene is an organic compound with the molecular formula C7H3Cl2NS and a molecular weight of 204.07 g/mol . It appears as a yellow to white solid and is primarily used for laboratory research purposes . This compound is known for its unique chemical structure, which includes both chlorine and thiocyanate functional groups attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-thiocyanatobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of chlorinated benzene derivatives and thiocyanate reagents under controlled conditions to ensure the desired substitution pattern on the benzene ring .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2-thiocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiocyanate group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the thiocyanate group to different functional groups .
Applications De Recherche Scientifique
1,4-Dichloro-2-thiocyanatobenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not widely used in clinical settings.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-thiocyanatobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine and thiocyanate groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichlorobenzene: Similar structure but lacks the thiocyanate group.
2,4-Dichlorothiocyanatobenzene: Different substitution pattern on the benzene ring.
1,2-Dichlorobenzene: Similar structure but with chlorine atoms in adjacent positions.
Uniqueness
1,4-Dichloro-2-thiocyanatobenzene is unique due to the presence of both chlorine and thiocyanate groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to other chlorinated benzenes .
Propriétés
Numéro CAS |
3226-39-9 |
|---|---|
Formule moléculaire |
C7H3Cl2NS |
Poids moléculaire |
204.08 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl) thiocyanate |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-1-2-6(9)7(3-5)11-4-10/h1-3H |
Clé InChI |
IAUMIFDONBITJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)SC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


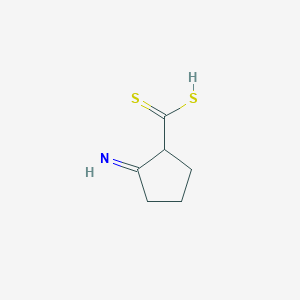
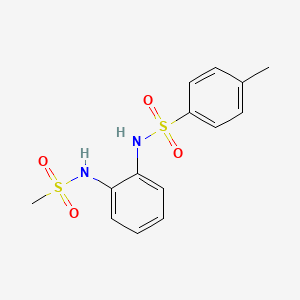
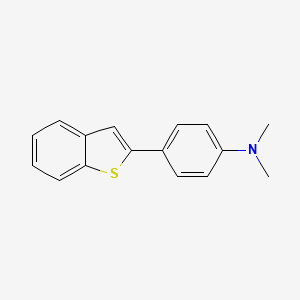

![6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14127967.png)

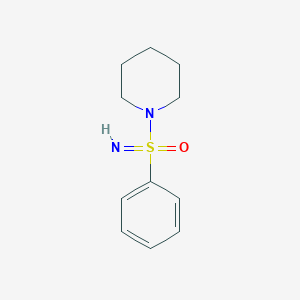

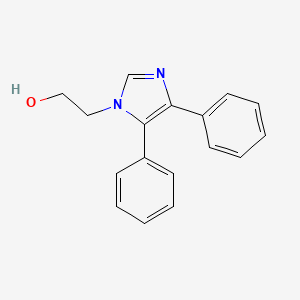
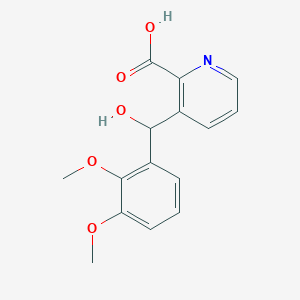
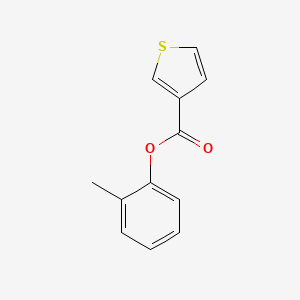
![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)


